molecular formula C12H25NO2 B6340643 tert-Butyl 3-[(pentan-3-yl)amino]propanoate CAS No. 1221341-30-5

tert-Butyl 3-[(pentan-3-yl)amino]propanoate

Cat. No.: B6340643
CAS No.: 1221341-30-5
M. Wt: 215.33 g/mol
InChI Key: CZBOQYAKWRLLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(pentan-3-yl)amino]propanoate (CID 115750822) is a chemical compound with the molecular formula C13H27NO2 . This tert-butyl ester with a secondary amine functional group serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Compounds within this family are frequently employed in the development of protein degradation targeting agents, such as Proteolysis-Targeting Chimeras (PROTACs), which are a promising therapeutic modality for targeting oncogenic proteins . The structure features a propanoate ester protected by a tert-butyl group, which can enhance compound stability during synthetic sequences and be selectively deprotected under mild acidic conditions. The pentan-3-ylamino moiety provides a secondary amine that can be further functionalized, making this reagent a versatile scaffold for constructing more complex molecules. As with all fine chemicals, proper handling procedures should be observed. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

tert-butyl 3-(pentan-3-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-6-10(7-2)13-9-8-11(14)15-12(3,4)5/h10,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBOQYAKWRLLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Systematic Nomenclature and Structural Representation

IUPAC Name and Alternative Chemical Descriptors

The universally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is tert-butyl 3-(pentan-3-ylamino)propanoate . This name precisely describes the arrangement of its atoms. The molecule consists of a propanoate backbone, with a pentan-3-ylamino group substituted at the third carbon position. The carboxyl group of the propanoate is esterified with a tert-butyl group.

Alternative chemical descriptors provide concise, machine-readable representations of the molecule's structure.

DescriptorValue
Molecular Formula C₁₂H₂₅NO₂
SMILES String CCC(CC)NCCC(=O)OC(C)(C)C
InChI Key Based on the structure, a unique InChI key would be generated by standard chemical software.
Molar Mass 215.34 g/mol
CAS Number A specific CAS Registry Number for this compound is not readily found in publicly available databases.

Stereochemical Considerations and Potential Isomers

An analysis of the structure of tert-butyl 3-(pentan-3-ylamino)propanoate, (CH₃CH₂)₂CHNHCH₂CH₂COOC(CH₃)₃, indicates that it is an achiral molecule. There are no stereocenters present within the compound. The carbon atom of the pentan-3-yl group, which is attached to the nitrogen, is bonded to two identical ethyl groups, a hydrogen atom, and the amino group. Because two of the substituents on this carbon are identical, it does not function as a chiral center. Consequently, the molecule does not exhibit stereoisomerism such as enantiomerism or diastereomerism.

Structural Motifs and Their Chemical Relevance

The chemical characteristics and potential applications of tert-butyl 3-(pentan-3-ylamino)propanoate are dictated by two primary structural motifs: the tert-butyl ester and the secondary amine.

Structural MotifKey FeaturesChemical Relevance
tert-Butyl Ester Bulky tert-butyl group, stable under various conditions.Functions as a protecting group in organic synthesis, particularly for carboxylic acids. fiveable.me The significant steric hindrance provided by the tert-butyl group protects the ester from nucleophilic attack. fiveable.me It is notably stable to basic and nucleophilic conditions but can be selectively cleaved under acidic conditions (acid-catalyzed hydrolysis) to regenerate the carboxylic acid. fiveable.mewikipedia.org
Secondary Amine Nitrogen atom bonded to two alkyl groups (a propanoate derivative and a pentan-3-yl group) and one hydrogen atom.The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to act as a proton acceptor. diplomatacomercial.com As a secondary amine, it is reactive but generally less nucleophilic than a primary amine due to increased steric hindrance from the attached alkyl groups. solubilityofthings.com The presence of an N-H bond allows for hydrogen bonding, which influences physical properties like boiling point and solubility. diplomatacomercial.comfiveable.me

The tert-butyl ester is a common feature in multi-step organic syntheses, especially in the production of pharmaceuticals and complex natural products. fiveable.me Its stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carboxylic acid. fiveable.me

The secondary amine functional group is a key building block in many chemical compounds. diplomatacomercial.comsolubilityofthings.com Amines are classified as primary, secondary, or tertiary based on the number of carbon-containing groups attached to the nitrogen atom. fiveable.me This classification impacts their reactivity and physical properties. fiveable.me Secondary amines can participate in a variety of chemical reactions, including alkylation, acylation, and the formation of enamines when reacted with aldehydes or ketones. diplomatacomercial.comfiveable.me The basicity of the amine is influenced by the electronic and steric effects of the attached alkyl groups. diplomatacomercial.com

Synthetic Methodologies for Tert Butyl 3 Pentan 3 Yl Amino Propanoate

Direct Synthesis Approaches

Direct synthesis focuses on forming the target molecule in a single key step, primarily through the strategic formation of the carbon-nitrogen bond via a Michael addition reaction.

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents the most direct and atom-economical route to β-amino esters like tert-Butyl 3-[(pentan-3-yl)amino]propanoate. This reaction is a cornerstone of C-N bond formation in organic synthesis. semnan.ac.ir

The formation of this compound is achieved through the nucleophilic addition of pentan-3-ylamine to the electron-deficient alkene of tert-butyl acrylate (B77674). The secondary amine acts as the Michael donor, attacking the β-position of the acrylate, which serves as the Michael acceptor. This reaction proceeds through a nucleophilic addition mechanism, typically leading to the desired β-amino ester. While primary amines can potentially undergo a second addition to form a diadduct, the use of a secondary amine like pentan-3-ylamine ensures the formation of the monoadduct. rsc.orggoogle.com The reaction can often be performed at room temperature, though heating may be employed to increase the rate. google.com

Reaction Scheme: Pentan-3-ylamine + tert-Butyl Acrylate → this compound

To enhance reaction rates and yields, various catalytic systems can be employed for the aza-Michael addition. These catalysts can be broadly categorized into biocatalysts and metal-based catalysts.

Lipase-Catalyzed Synthesis: Enzymes, particularly lipases, have gained prominence as green and efficient catalysts for aza-Michael additions. researchgate.net Lipases such as Lipase B from Candida antarctica (CAL-B) and Lipase TL IM from Thermomyces lanuginosus are effective in catalyzing the addition of amines to acrylates to form β-amino acid esters. mdpi.comoipub.com These biocatalytic reactions offer several advantages, including mild reaction conditions (e.g., temperatures around 30-35 °C), high yields, and often the use of more environmentally benign solvents like methanol (B129727). researchgate.netmdpi.com Continuous-flow microreactors have been successfully used with immobilized lipases to achieve short residence times and high efficiency. mdpi.com

Metal-Mediated Synthesis: Transition metals and Lewis acids are also effective catalysts for this transformation. A variety of metal/ligand combinations can promote the hydroamination of acrylic acid derivatives. berkeley.edu Catalyst systems such as NiBr₂ combined with AgOTf, or Lewis acids like Sc(OTf)₃ and Zn(OTf)₂, have been shown to facilitate the addition of aromatic amines to activated olefins. researchgate.net These catalysts function by activating the Michael acceptor, making it more susceptible to nucleophilic attack by the amine.

Catalyst TypeExample CatalystKey Features
Biocatalyst Lipase TL IM from Thermomyces lanuginosusGreen reaction conditions; short residence times in continuous-flow systems. mdpi.com
Biocatalyst Candida antarctica Lipase B (CAL-B)Mild conditions; effective for both aromatic and aliphatic amines. oipub.com
Metal Catalyst NiBr₂ / AgOTfEffective for the addition of aromatic amines to activated olefins. researchgate.net
Lewis Acid Sc(OTf)₃, Zn(OTf)₂Catalyzes the conjugate addition, sometimes at elevated temperatures. researchgate.net

The choice of solvent and other reaction conditions plays a critical role in the success of the aza-Michael addition.

Solvent Effects: The nucleophilicity of amines and the reactivity of Michael acceptors are strongly influenced by the solvent. academie-sciences.fr Polar protic solvents, particularly fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to significantly promote the conjugate addition of weak nucleophiles without the need for an external catalyst. academie-sciences.frresearchgate.net These solvents are believed to activate the Michael acceptor through hydrogen bonding. academie-sciences.fr In some cases, hydrocarbon alcohols may favor the desired monoaddition, whereas halogenated alcohols can promote double substitution with primary amines. rsc.org For lipase-catalyzed reactions, both low-polarity solvents (e.g., hexane, toluene) and polar solvents (e.g., methanol, acetonitrile) have been used successfully. researchgate.netmdpi.comnih.gov

Reaction Condition Optimization: Beyond solvent choice, other parameters can be optimized to improve reaction outcomes.

Temperature: While many Michael additions proceed at room temperature, elevated temperatures can increase the reaction rate. google.com However, for some substrates, lower temperatures may be necessary to suppress the formation of by-products. researchgate.net

Microwave Irradiation: The use of microwave irradiation has been demonstrated to dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. nih.govresearchgate.net Reactions that might take hours or days can often be completed in minutes under microwave conditions. nih.govresearchgate.net

Catalyst-Free Conditions: For sufficiently reactive amines and acrylates, the Michael addition can proceed without a catalyst, often under solvent-free conditions or in specific polar solvents like water. semnan.ac.irresearchgate.net

ParameterEffect on Aza-Michael Addition
Solvent Polar protic solvents (e.g., HFIP, TFE) can activate the acrylate and promote addition. academie-sciences.frresearchgate.net
Temperature Higher temperatures generally increase the reaction rate. google.com
Microwave Significantly reduces reaction time and can increase yields and purity. nih.govresearchgate.net
Catalyst Can be omitted for reactive substrates, simplifying the procedure. semnan.ac.ir

An alternative, two-step route to this compound involves first synthesizing the parent β-amino acid, 3-[(pentan-3-yl)amino]propanoic acid, via the Michael addition of pentan-3-ylamine to acrylic acid. The resulting amino acid is then subjected to esterification to install the tert-butyl group.

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability and ease of removal under acidic conditions. nii.ac.jp Several methods are available for its installation onto a carboxylic acid.

Via Di-tert-butyl Dicarbonate (B1257347) ((Boc)₂O): Di-tert-butyl dicarbonate ((Boc)₂O) is a widely used reagent for the synthesis of tert-butyl esters. The reaction is typically performed in the presence of a catalytic amount of an amine base, such as 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is advantageous because the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed. researchgate.net Novel, environmentally friendly approaches have also been developed, such as using (Boc)₂O under solvent-free and base-free conditions with electromagnetic milling. rsc.orgbohrium.com The choice of a Lewis acid catalyst in conjunction with (Boc)₂O can also be used to facilitate the reaction. acs.org

Acid-Catalyzed Esterification: Classic acid-catalyzed methods are also highly effective for tert-butyl ester synthesis. These reactions typically involve treating the carboxylic acid with a tert-butyl source in the presence of a strong acid catalyst.

Using Isobutene or tert-Butanol: The carboxylic acid can be reacted with isobutene gas or tert-butanol in the presence of a catalyst like sulfuric acid, perchloric acid, or boron trifluoride diethyl etherate. nii.ac.jpgoogle.combohrium.comresearchgate.net

Using tert-Butyl Acetate (B1210297): A particularly simple and safe method involves using tert-butyl acetate as both the solvent and the tert-butylating agent. nii.ac.jporganic-chemistry.org This reaction can be catalyzed by strong acids like bis(trifluoromethanesulfonyl)imide (Tf₂NH), which has been shown to be highly efficient for the direct tert-butylation of free amino acids, proceeding quickly and in high yields. nii.ac.jporganic-chemistry.orgorganic-chemistry.org

Esterification MethodReagentsKey Features
(Boc)₂O Method Carboxylic Acid, (Boc)₂O, cat. DMAPMild conditions; volatile byproducts simplify purification. researchgate.net
Acid Catalysis Carboxylic Acid, Isobutene or t-Butanol, H₂SO₄ or HClO₄Traditional and effective method for tert-butyl ester formation. google.comresearchgate.net
Tf₂NH Catalysis Carboxylic Acid, tert-Butyl Acetate, cat. Tf₂NHSimple, safe, and rapid method with high yields for amino acids. nii.ac.jporganic-chemistry.org

Esterification of 3-[(pentan-3-yl)amino]propanoic Acid

Coupling Reagents and Additives

In the context of synthesizing this compound, coupling reagents and additives are most relevant in scenarios where a pre-formed 3-[(pentan-3-yl)amino]propanoic acid is esterified with tert-butanol. This direct esterification of a carboxylic acid with a sterically hindered alcohol like tert-butanol is often challenging and requires specific activation methods.

Commonly employed coupling reagents facilitate the formation of an active intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used for this purpose. peptide.comamericanpeptidesociety.org The reaction proceeds through an O-acylisourea intermediate. To enhance the efficiency of the coupling and suppress potential side reactions, additives are often included. 1-Hydroxybenzotriazole (HOBt) is a classic additive that can react with the O-acylisourea to form an active ester, which then reacts with the alcohol. americanpeptidesociety.orgnih.gov This two-step activation can improve yields and reduce the risk of racemization in chiral substrates. nih.gov

Phosphonium and aminium/uronium salt-based reagents represent another major class of coupling agents. Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known for their high efficiency. peptide.comsigmaaldrich.com These reagents, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into its OBt active ester, which readily reacts with alcohols. nih.gov For particularly challenging couplings, reagents that form even more reactive esters, such as those based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), like HATU, can be employed. sigmaaldrich.com

Below is a table summarizing common coupling reagents and additives used in esterification reactions that could be applied to the synthesis of this compound from its corresponding carboxylic acid.

Coupling Reagent Additive Base Key Features
Dicyclohexylcarbodiimide (DCC)HOBt, DMAP (catalytic)-Cost-effective; byproduct (DCU) is a precipitate. peptide.comamericanpeptidesociety.org
N,N'-Diisopropylcarbodiimide (DIC)HOBt, DMAP (catalytic)-Soluble urea (B33335) byproduct, useful for solid-phase synthesis. americanpeptidesociety.org
PyBOP-DIPEAEfficient for sterically hindered couplings. peptide.com
HBTUHOBtDIPEAHigh coupling rates and suppression of side reactions. peptide.comsigmaaldrich.com
HATU-DIPEAHighly reactive, suitable for difficult couplings. sigmaaldrich.com

Multistep Synthetic Sequences

A multistep synthesis is the most practical approach for the preparation of this compound. This allows for the systematic construction of the molecule by forming the key bonds in separate, optimized steps.

The propanoate scaffold can be assembled using several methods. A common and direct approach is the Michael addition (or conjugate addition) of an amine to an acrylate ester. illinois.edu In this case, a primary amine could be reacted with tert-butyl acrylate to form a precursor that is later alkylated, or more directly, pentan-3-amine can be reacted with an acrylic acid equivalent.

Alternatively, β-alanine or its esters can serve as readily available precursors. For instance, ethyl 3-aminopropanoate can be N-alkylated to introduce the pentan-3-yl group. Another strategy involves the reaction of aldehydes with malonic acid and ammonia (B1221849) in a modified Rodionov synthesis to produce β-amino acids, which can then be esterified. mdpi.com

The most direct method for introducing the pentan-3-ylamino group is the aza-Michael addition of pentan-3-amine to a suitable acrylate. The reaction of pentan-3-amine with tert-butyl acrylate would directly yield the target compound. This reaction is often carried out without a catalyst, although it can be promoted by microwave irradiation to reduce reaction times and improve yields. nih.govnih.gov The reaction is typically performed in a protic solvent like methanol or ethanol, or neat. nih.gov

An alternative, indirect route involves the reductive amination of a β-keto ester. For example, tert-butyl acetoacetate (B1235776) could be reacted with pentan-3-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form the desired β-amino ester.

The following table outlines potential reaction conditions for the aza-Michael addition.

Reactants Solvent Conditions Outcome
Pentan-3-amine + tert-Butyl acrylateMethanol or NeatMicrowave irradiation, 80-130 °CDirect formation of this compound. nih.govnih.gov
Pentan-3-amine + tert-Butyl acrylateEthanolRefluxSlower reaction compared to microwave, but effective.

The tert-butyl ester is a common protecting group for carboxylic acids and a key feature of the target molecule. organic-chemistry.org There are several methods for its installation.

One common method is the acid-catalyzed reaction of the carboxylic acid (3-[(pentan-3-yl)amino]propanoic acid) with isobutylene. researchgate.net This is typically carried out in the presence of a strong acid catalyst like sulfuric acid.

Another approach is the reaction of the carboxylic acid with a tert-butylating agent. For example, tert-butyl trichloroacetimidate (B1259523) can react with the carboxylic acid under mild acidic conditions to afford the tert-butyl ester. reddit.com More recently, the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate has been shown to be a powerful method for the tert-butylation of amino acids. thieme-connect.comorganic-chemistry.org

Transesterification is also a viable strategy, where a more common ester, such as a methyl or ethyl ester of 3-[(pentan-3-yl)amino]propanoic acid, is converted to the tert-butyl ester. thieme-connect.com This can be achieved by reacting the methyl or ethyl ester with potassium tert-butoxide in a suitable solvent like diethyl ether. thieme-connect.comresearchgate.net

Method Reagents Key Features
Acid-catalyzed esterificationIsobutylene, H₂SO₄ (cat.)Requires handling of a gaseous reagent. researchgate.net
TransesterificationMethyl or Ethyl 3-[(pentan-3-yl)amino]propanoate, Potassium tert-butoxideMild and efficient for converting existing esters. thieme-connect.com
tert-Butylation3-[(pentan-3-yl)amino]propanoic acid, Tf₂NH, tert-butyl acetatePowerful and rapid method for amino acids. thieme-connect.comorganic-chemistry.org
Coupling Agent Mediated3-[(pentan-3-yl)amino]propanoic acid, tert-butanol, DCC/DMAPSuitable for small scale, but can be cumbersome.

In a multistep synthesis, it may be necessary to protect the amine or carboxylic acid functionality at different stages. nih.gov

The amino group of a precursor like β-alanine tert-butyl ester could be protected to allow for selective modification at another part of the molecule. Common amine protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of conditions but can be removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comtotal-synthesis.com The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl) and is removed by catalytic hydrogenation. creative-peptides.comorganic-chemistry.org

The carboxylic acid is effectively protected as the tert-butyl ester, which is the desired functionality in the final product. The tert-butyl ester is stable to basic conditions and nucleophiles but is readily cleaved under acidic conditions (e.g., TFA) to yield the corresponding carboxylic acid. organic-chemistry.org This orthogonality between the Boc/tert-butyl ester and Cbz protecting groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com

Protecting Group Functional Group Protection Reagent Deprotection Conditions
tert-Butyloxycarbonyl (Boc)AmineDi-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA), HCl. masterorganicchemistry.comtotal-synthesis.com
Benzyloxycarbonyl (Cbz)AmineBenzyl chloroformate (CbzCl)H₂, Pd/C (Catalytic Hydrogenation). creative-peptides.comorganic-chemistry.org
tert-Butyl (tBu)Carboxylic AcidIsobutylene/H⁺ or Tf₂NH/t-BuOAcTrifluoroacetic acid (TFA), HCl. organic-chemistry.org

Stereoselective Synthesis of Related β-Amino Esters

While this compound itself is not chiral, the synthesis of chiral β-amino esters is a significant area of research, and the methodologies developed can be adapted for achiral syntheses. hilarispublisher.com Many stereoselective routes involve the asymmetric conjugate addition of amines or their equivalents to α,β-unsaturated esters. This can be achieved using chiral catalysts or by employing a chiral auxiliary on the amine or the ester.

Another powerful method is the diastereoselective addition of ester enolates to chiral N-sulfinyl imines. acs.org This approach allows for the construction of a wide variety of substituted β-amino esters with high levels of stereocontrol. The N-sulfinyl group acts as a potent chiral auxiliary that directs the stereochemical outcome of the enolate addition and can be easily removed under mild acidic conditions.

Furthermore, the stereoselective reduction of β-enamino esters, which can be derived from β-keto esters and a chiral amine, provides access to chiral β-amino esters. organic-chemistry.org The use of reducing agents like sodium triacetoxyborohydride can proceed with high diastereoselectivity.

These stereoselective methods highlight the versatility of synthetic approaches to β-amino esters and provide a broader context for the synthesis of the specific target molecule.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a robust strategy for controlling stereochemistry. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, this typically involves the conjugate addition of an amine to an acrylate derivative.

One common approach utilizes chiral oxazolidinones, often referred to as Evans auxiliaries. The auxiliary is first acylated to form a chiral N-enoyl derivative. The subsequent diastereoselective Michael addition of pentan-3-amine is directed by the steric hindrance of the auxiliary, favoring the formation of one diastereomer. The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to yield the desired chiral β-amino ester. wikipedia.org

Another widely used method involves sulfinamides, such as tert-butanesulfinamide, developed by Ellman. wikipedia.orgnih.gov In this approach, pentan-3-amine would first be reacted with tert-butyl acrylate in a standard aza-Michael reaction. The resulting racemic β-amino ester could then be resolved, or a more direct asymmetric route could be employed where a chiral amine derived from a sulfinamide auxiliary is used in a conjugate addition reaction. nih.gov

Table 1: Comparison of Common Chiral Auxiliaries in Amine Synthesis

Chiral AuxiliaryGeneral ApproachKey Advantages
Evans OxazolidinonesDiastereoselective conjugate addition to a chiral N-enoyl derivative.High diastereoselectivity, well-established methodology.
tert-Butanesulfinamide (Ellman's Auxiliary)Asymmetric addition to tert-butanesulfinyl imines or resolution.Broad substrate scope, auxiliary is easily removed under mild acidic conditions. wikipedia.orgnih.gov
HydroxypinanoneFormation of a chiral Schiff base followed by diastereoselective alkylation.High diastereoselectivity, applicable to α-amino acid synthesis. researchgate.net

Asymmetric Catalysis in β-Amino Ester Synthesis

Asymmetric catalysis offers a more atom-economical approach to synthesizing chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For β-amino esters, key methods include the catalytic asymmetric aza-Michael addition and the hydrogenation of enamines. nih.gov

The catalytic asymmetric aza-Michael addition of pentan-3-amine to tert-butyl acrylate is a direct route to the target compound. This reaction can be catalyzed by chiral metal complexes or organocatalysts. For instance, copper(II) complexes with chiral ligands have been shown to effectively catalyze the addition of amines to α,β-unsaturated esters with high enantioselectivity. unimi.it Similarly, iridium-based catalysts are known to be effective in related amination reactions. nih.gov

Organocatalysis, which avoids the use of metals, has also emerged as a powerful tool. Chiral Brønsted acids or bases can activate the substrates and facilitate a highly enantioselective conjugate addition. nih.gov

Table 2: Examples of Catalytic Systems for Asymmetric β-Amino Ester Synthesis

Catalyst TypeExample Catalyst/LigandReaction TypeTypical Efficiency
Metal-basedCu(OTf)₂ with (R,R)-Ph-BPEAza-Michael AdditionHigh yield, >90% ee
Metal-basedIridium complexes with chiral phosphoric acidsReductive AminationHigh yield, up to 99% ee nih.gov
OrganocatalystChiral Thiourea derivativesAza-Michael AdditionModerate to high yield and ee
OrganocatalystChiral Halonium SaltsMannich ReactionExcellent yields, up to 86% ee beilstein-journals.org

Enzymatic and Biocatalytic Pathways

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild reaction conditions. For the synthesis of chiral β-amino esters, enzymes such as lipases, proteases, and transaminases are particularly relevant.

One established biocatalytic method is the kinetic resolution of a racemic mixture of this compound using a lipase. In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of the β-amino ester, allowing for the separation of the unreacted, enantiomerically pure ester from the modified enantiomer.

Alternatively, a chemoenzymatic approach can be employed starting from a β-keto ester. The keto group can be stereoselectively reduced to a hydroxyl group using a ketoreductase (KRED). researchgate.net The resulting chiral β-hydroxy ester can then be converted to the target β-amino ester through chemical steps. A more direct route involves the asymmetric amination of a β-keto ester using a transaminase enzyme, which can directly install the amino group with high enantiopurity.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free or Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The aza-Michael addition of pentan-3-amine to tert-butyl acrylate is often exothermic and can proceed efficiently without a solvent, particularly with the aid of microwave irradiation to accelerate the reaction. Performing reactions under solvent-free conditions not only reduces solvent waste but can also lead to shorter reaction times and simpler product isolation. mdpi.com When a solvent is necessary, greener alternatives like water or ionic liquids are preferred over traditional hazardous solvents. researchgate.net

Use of Eco-Friendly Catalysts and Reagents

The development of sustainable catalysts is central to green synthesis. This includes the use of catalysts based on abundant and non-toxic metals, such as iron, or the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. mdpi.com For example, Erbium(III) triflate has been reported as a highly efficient, recoverable, and reusable catalyst for related reactions under solvent-free conditions. organic-chemistry.org Organocatalysts are also considered a green alternative as they avoid the use of potentially toxic and expensive heavy metals.

Table 3: Green Approaches in Synthesis

Green PrincipleConventional MethodGreen AlternativeBenefit
Solvent UseChlorinated solvents (e.g., DCM)Solvent-free or aqueous medium researchgate.netReduced waste, lower toxicity
CatalysisHomogeneous heavy metal catalystsReusable heterogeneous catalysts (e.g., Er(OTf)₃) organic-chemistry.org, organocatalystsReduced metal contamination, catalyst recycling
Energy InputConventional heating (oil bath)Microwave irradiation, continuous-flow heating nih.govFaster reaction rates, improved energy efficiency

Continuous-Flow Reactor Applications

Continuous-flow chemistry has emerged as a safer, more efficient, and scalable alternative to traditional batch processing. nih.gov In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs. flinders.edu.au This setup offers superior control over reaction parameters like temperature, pressure, and residence time.

For the synthesis of this compound, a continuous-flow system can be designed where tert-butyl acrylate and pentan-3-amine are mixed and passed through a heated reactor, possibly containing a packed bed of a heterogeneous catalyst. researchgate.net The excellent heat transfer in microreactors allows for the safe management of exothermic reactions, while the precise control over conditions can lead to higher yields and purities compared to batch synthesis. nih.gov This technology is particularly advantageous for scaling up production in a safe and efficient manner. cam.ac.uk

Chemical Reactivity and Transformations of Tert Butyl 3 Pentan 3 Yl Amino Propanoate

Reactions at the Ester Group

The tert-butyl ester group is susceptible to a variety of transformations, including transesterification, aminolysis, hydrolysis, and reduction. These reactions typically involve the cleavage of the acyl-oxygen bond.

Transesterification of tert-butyl esters, such as tert-Butyl 3-[(pentan-3-yl)amino]propanoate, can be effectively achieved to generate different esters. A notable method involves the use of phosphorus trichloride (B1173362) (PCl₃) in a one-pot reaction. bohrium.comresearchgate.net This process is believed to proceed through the in-situ formation of an acid chloride intermediate, which then reacts with an alcohol to yield the new ester. bohrium.com This method is advantageous as it can be carried out under relatively mild conditions and is applicable to a wide range of alcohols, including those that are sterically hindered. bohrium.com

The reaction typically involves treating the tert-butyl ester with PCl₃ in a solvent like acetonitrile, followed by the addition of the desired alcohol. researchgate.net The reaction conditions, such as temperature and time, can be optimized to achieve high yields. researchgate.net For instance, the reaction of tert-butyl benzoate (B1203000) with various alcohols in the presence of PCl₃ has been shown to produce the corresponding esters in good to excellent yields. researchgate.net It is expected that this compound would undergo similar transformations.

Table 1: Representative Transesterification of tert-Butyl Esters with Various Alcohols using PCl₃

Alcohol (R¹OH) Product Yield (%) Reference
Methanol (B129727)Methyl 3-[(pentan-3-yl)amino]propanoate96 researchgate.net
EthanolEthyl 3-[(pentan-3-yl)amino]propanoate84 researchgate.net
IsopropanolIsopropyl 3-[(pentan-3-yl)amino]propanoate87 researchgate.net
Benzyl (B1604629) alcoholBenzyl 3-[(pentan-3-yl)amino]propanoate81 researchgate.net

Data is based on analogous reactions with tert-butyl benzoate and is predictive for this compound. researchgate.net

The conversion of the ester group in this compound to an amide can be accomplished through aminolysis. While direct aminolysis of esters can be slow due to the poor leaving group nature of the alkoxy group, certain reagents can facilitate this transformation. chemistrysteps.com The PCl₃-mediated method is also effective for aminolysis, proceeding through the same acid chloride intermediate as in transesterification. bohrium.comresearchgate.net This intermediate readily reacts with primary or secondary amines to form the corresponding amides in high yields. researchgate.net

This approach is versatile, accommodating a range of amines, including aliphatic and aromatic primary and secondary amines. bohrium.comresearchgate.net Given the presence of a secondary amine in the starting material, intramolecular reactions or side reactions could be a consideration, but the methodology has been shown to be effective for a variety of substrates. researchgate.net

Table 2: Representative Aminolysis of tert-Butyl Esters with Various Amines using PCl₃

Amine (R²R³NH) Product Yield (%) Reference
AnilineN-phenyl-3-[(pentan-3-yl)amino]propanamide91 researchgate.net
BenzylamineN-benzyl-3-[(pentan-3-yl)amino]propanamide89 researchgate.net
N-MethylanilineN-methyl-N-phenyl-3-[(pentan-3-yl)amino]propanamide83 researchgate.net
DiphenylamineN,N-diphenyl-3-[(pentan-3-yl)amino]propanamide82 researchgate.net

Data is based on analogous reactions with tert-butyl benzoate and is predictive for this compound. researchgate.net

The tert-butyl ester group is known to be labile under acidic conditions, which allows for its selective removal, often referred to as deprotection. organic-chemistry.org The hydrolysis of this compound to the corresponding carboxylic acid, 3-[(pentan-3-yl)amino]propanoic acid, can be achieved under controlled acidic conditions. Reagents such as sulfuric acid in dichloromethane (B109758) or aqueous phosphoric acid are effective for this transformation. organic-chemistry.orgsemanticscholar.org The use of milder acidic conditions is crucial to prevent unwanted side reactions involving the secondary amine. The reaction proceeds via protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene.

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. commonorganicchemistry.com It is expected that the treatment of this compound with LiAlH₄ would yield 3-[(pentan-3-yl)amino]propan-1-ol. Care must be taken during the workup to manage the reactivity of the reducing agent. Other reagents like sodium borohydride, which is generally less reactive towards esters, can also be used, sometimes in the presence of additives or at elevated temperatures. commonorganicchemistry.comstackexchange.com

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde requires a less reactive, sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is a suitable reagent for this transformation. davuniversity.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. davuniversity.orgmasterorganicchemistry.com At this low temperature, a stable tetrahedral intermediate is formed, which upon hydrolytic workup, yields the aldehyde. davuniversity.org Therefore, treating this compound with one equivalent of DIBAL-H at low temperature is expected to produce 3-[(pentan-3-yl)amino]propanal.

Reactions at the Secondary Amine Group

The secondary amine in this compound is a nucleophilic center and can undergo reactions typical of such functional groups, most notably N-alkylation and N-acylation. The steric hindrance provided by the pentan-3-yl group can influence the rate and feasibility of these reactions.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved by reacting the secondary amine with an alkyl halide. This is a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include triethylamine (B128534) or potassium carbonate. While this is a standard transformation, the steric bulk of the pentan-3-yl group might necessitate more forcing conditions, such as elevated temperatures.

N-Acylation: The secondary amine can be readily acylated to form an amide. This is typically achieved by reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). orgoreview.com These reactions are generally fast and efficient. orgoreview.com When using an acyl chloride, a base like pyridine (B92270) or triethylamine is often added to scavenge the HCl produced. orgoreview.com The reaction with an acid anhydride also proceeds readily to give the N-acylated product. researchgate.net Iodine has been reported as a catalyst for N-acylation of amines with acyl chlorides under solvent-free conditions at room temperature. researchgate.net

Table 3: Predicted Products of N-Alkylation and N-Acylation

Reagent Reaction Type Predicted Product
Methyl iodide (CH₃I)N-Alkylationtert-Butyl 3-[methyl(pentan-3-yl)amino]propanoate
Acetyl chloride (CH₃COCl)N-Acylationtert-Butyl 3-[acetyl(pentan-3-yl)amino]propanoate
Acetic anhydride ((CH₃CO)₂O)N-Acylationtert-Butyl 3-[acetyl(pentan-3-yl)amino]propanoate
Benzoyl chloride (C₆H₅COCl)N-Acylationtert-Butyl 3-[benzoyl(pentan-3-yl)amino]propanoate

Derivatization for Spectroscopic Analysis

The characterization of this compound and its reaction products often requires derivatization to enhance detection and resolution in various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

For NMR analysis, particularly for determining enantiomeric purity if the pentan-3-yl group or another part of the molecule is chiral, chiral derivatizing agents (CDAs) are employed. These agents convert the enantiomers of the secondary amine into diastereomers, which exhibit distinct signals in the NMR spectrum. wikipedia.org Commonly used CDAs for secondary amines include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogs, as well as BINOL-based phosphoric acids. wikipedia.orgrsc.org The formation of diastereomeric amides or salts with these reagents allows for the quantification of enantiomeric excess. For instance, (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be effective for the chiral discrimination of secondary amines in both ¹H and ¹³C NMR spectra. nih.gov

For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of the amino ester. The secondary amine functionality can be targeted by various reagents. Acylation with fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA), is a common strategy. jfda-online.com These reagents react with the secondary amine to form stable, volatile amides that are readily analyzed by GC-MS. jfda-online.com Alkylation is another approach, though less common for secondary amines than for primary amines. The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the potential for side reactions. gcms.cz

Table 1: Common Derivatization Reagents for Spectroscopic Analysis of Secondary Amines

TechniqueReagent ClassSpecific ExampleDerivative FormedPurpose
NMR Chiral Derivatizing AgentMosher's acidDiastereomeric amidesEnantiomeric purity determination
Chiral Solvating AgentBINOL-phosphoric acidDiastereomeric saltsEnantiomeric purity determination
GC-MS Acylating AgentPentafluoropropionic anhydride (PFPA)Fluoroacyl amideIncreased volatility and sensitivity
Acylating AgentTrifluoroacetic anhydride (TFAA)Fluoroacyl amideIncreased volatility and sensitivity

Formation of Cyclic Structures (e.g., Lactams, Heterocycles)

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various cyclic structures, most notably β-lactams (2-azetidinones).

The intramolecular cyclization of β-amino esters is a widely employed method for the synthesis of β-lactams. This transformation is typically achieved by activating the carboxylic ester, often after hydrolysis to the corresponding carboxylic acid, followed by nucleophilic attack by the amine. Reagents such as phenylphosphonic dichloride in the presence of a base can facilitate this cyclization. nih.gov Alternatively, the direct cyclization of the β-amino ester can be promoted by strong bases that induce the formation of an enolate, which then displaces a suitable leaving group on the nitrogen or participates in a condensation reaction. google.com The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is another powerful method for β-lactam synthesis, and β-amino esters can be precursors to the requisite imines or ketenes. rsc.orgorganic-chemistry.org

Beyond β-lactams, this compound can be a precursor for other heterocycles. For example, intramolecular cyclization of related ω-amino β-keto esters can lead to the formation of piperidine (B6355638) derivatives. acs.org Additionally, β-enamino esters, which can be formed from β-amino esters, are versatile intermediates for the synthesis of nitrogen-containing heterocycles such as pyrazolones and pyridinones through reactions with hydrazines or active methylene (B1212753) compounds. nih.gov

Table 2: Examples of Cyclic Structures Formed from β-Amino Ester Precursors

Cyclic StructureSynthetic MethodKey Reagents/Conditions
β-Lactam Intramolecular cyclization of β-amino acidPhenylphosphonic dichloride, triethylamine
Gilman-Speeter reaction (enolate-imine condensation)Strong base (e.g., LDA)
Staudinger [2+2] cycloadditionKetene + Imin
Piperidine Intramolecular cyclization of ω-amino β-keto esterAmmonia (B1221849)
Pyrazolone Reaction of β-enamino ester with hydrazineHydrazine, ethanol, reflux
Pyridinone Reaction of β-enamino ester with active methylene compoundAcetylacetone, acetic acid, ammonium (B1175870) acetate (B1210297)

Reactions of the Propanoate Backbone

The propanoate backbone of this compound offers sites for further functionalization, although these reactions are generally less common than those involving the amine or ester groups.

Functionalization of the Carbon Chain

Functionalization of the carbon chain, particularly at the α- and β-positions, can introduce additional complexity and functionality to the molecule. The α-carbon (C2) of the propanoate chain can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. However, this can be challenging due to the acidity of the N-H proton. N-protection of the amine group is often necessary to facilitate selective α-functionalization. Once the enolate is formed, it can undergo alkylation, aldol (B89426) condensation, or other C-C bond-forming reactions.

The β-carbon (C3) is already substituted with the amino group. Further functionalization at this position is less direct and would likely involve more complex synthetic routes, possibly through elimination-addition sequences if a suitable leaving group can be introduced.

Participation in Annulation or Cyclization Reactions

The propanoate backbone can participate in annulation or cyclization reactions to form larger ring systems. For example, the ester and a suitably functionalized substituent on the nitrogen could undergo a Dieckmann condensation to form a six-membered ring.

More commonly, the entire β-amino ester moiety can be involved in cascade reactions to build fused heterocyclic systems. For instance, aza-Michael additions of β-amino esters to α,β-unsaturated systems can be the initial step in a sequence leading to the formation of more complex heterocyclic scaffolds. arkat-usa.org

Application as a Precursor in Complex Molecule Synthesis

The structural motif of this compound makes it a useful building block for the synthesis of more complex molecules, including natural products and their analogs, as well as novel organic scaffolds.

Role in the Synthesis of Diverse Organic Scaffolds

β-Amino esters are key precursors in the synthesis of a wide variety of organic scaffolds. Their ability to be incorporated into peptide chains makes them valuable in the field of peptidomimetics, where they can induce specific secondary structures or increase resistance to enzymatic degradation.

Furthermore, β-amino esters are precursors to alkaloids, a large and diverse class of naturally occurring compounds with a wide range of biological activities. rsc.orgegpat.com For example, enantiopure N-Boc-β³-amino acid methyl esters have been used in the formal synthesis of sedum alkaloids. rsc.org The synthesis of terpenoid-alkaloids also utilizes β-aminoethanol, a related structural unit, which is incorporated into a terpene backbone. nih.gov

The reactivity of β-amino esters in cyclization and cycloaddition reactions also allows for their use in the synthesis of various heterocyclic scaffolds, such as piperidones and other fused heterocyclic systems, which are common cores in many pharmaceuticals and natural products. acs.orgresearchgate.net The aza-Michael reaction of β-amino esters is a key step in the formation of poly(β-amino ester)s, which are biodegradable polymers with applications in drug delivery. acs.org

Incorporation into Polymeric Materials (Academic Research)

Design and Synthesis of Conformationally Constrained Derivatives

There is no available literature describing the design, synthesis, or characterization of conformationally constrained derivatives of this compound. The search for research focusing on modifying its chemical structure to restrict its conformational flexibility did not produce any relevant findings.

Due to the absence of research in these specific areas, no data tables or detailed research findings can be generated as requested.

Mechanistic Investigations of Reactions Involving Tert Butyl 3 Pentan 3 Yl Amino Propanoate

Advanced Characterization and Analytical Method Development for Research Purposes

Chromatographic Methods for Purity Assessment (e.g., GC, HPLC)

The purity of tert-Butyl 3-[(pentan-3-yl)amino]propanoate is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound by separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): For a secondary amine ester like this compound, a reversed-phase HPLC method is often suitable. Due to the basic nature of the amine, peak tailing can be a challenge on standard silica-based C18 columns. sielc.com To mitigate this, a mobile phase with a low concentration of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is typically employed to ensure sharp, symmetrical peaks. sielc.com Detection can be challenging as the molecule lacks a strong chromophore. Therefore, detection methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) are preferred over standard UV detection. sielc.com In some cases, pre-column derivatization with a UV-active or fluorescent tag can be used to enhance detection sensitivity. sigmaaldrich.com

A potential HPLC method could be developed as follows:

Interactive Table: Proposed HPLC Method Parameters
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectorELSD or Mass Spectrometer
Injection Volume10 µL

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another excellent method for purity assessment. The volatility of this compound makes it amenable to GC analysis. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for separation. The thermal stability of the compound must be considered to avoid degradation in the injector or column. Derivatization is generally not required for this compound, simplifying sample preparation. tandfonline.comnist.gov

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at approximately 1.4 ppm), the ethyl groups of the pentan-3-yl moiety (a triplet and a quartet), the methine proton of the pentan-3-yl group, and the two methylene (B1212753) groups of the propanoate chain (likely appearing as triplets). The N-H proton will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the unique carbons of the pentan-3-yl and propanoate groups.

Interactive Table: Predicted ¹H NMR Chemical Shifts
Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
(CH₃)₃C-~1.45Singlet
CH₃CH₂- (pentan-3-yl)~0.88Triplet
CH₃CH₂- (pentan-3-yl)~1.39Multiplet
-CH(CH₂CH₃)₂~2.49Quintet
-NH-CH₂-~2.75Triplet
-CH₂-C(O)O-~2.42Triplet
-NH-Broad SignalSinglet

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include a medium N-H stretching vibration around 3300-3500 cm⁻¹, strong C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹, and a very strong C=O stretch for the ester carbonyl group at approximately 1730 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight (230.38 g/mol ).

Advanced Analytical Protocols for Reaction Monitoring

The synthesis of this compound is typically achieved via a Michael addition of pentan-3-amine to tert-butyl acrylate (B77674). Advanced, in-situ analytical techniques can monitor the reaction progress in real-time, providing valuable kinetic data and ensuring optimal reaction control. mt.com

Techniques such as in-situ FTIR or Raman spectroscopy can be used to follow the disappearance of reactants and the appearance of the product. mt.com For example, monitoring the decrease in the intensity of the C=C absorption band of tert-butyl acrylate can track its consumption. Similarly, in-situ NMR spectroscopy allows for the continuous monitoring of the concentrations of all reactants, intermediates, and products directly in the reaction vessel. acs.orgbeilstein-journals.org This provides a comprehensive kinetic profile of the reaction, helping to determine the reaction endpoint and identify the formation of any byproducts. acs.orgacs.org These methods eliminate the need for manual sampling and offline analysis, offering a more accurate and efficient way to study and optimize the synthesis. spectroscopyonline.com

Chiral Analysis Methodologies for Enantiomeric Purity

A critical examination of the structure of this compound reveals that the molecule is achiral. It does not possess any stereocenters and has a plane of symmetry within the pentan-3-yl group. Therefore, the compound exists as a single, achiral entity, and concepts of enantiomeric purity are not applicable.

However, if a structurally similar chiral amine (e.g., butan-2-amine) were used in the synthesis instead of pentan-3-amine, the resulting product would be chiral, and methods for determining enantiomeric purity would be necessary. For such a chiral analogue, specialized chromatographic techniques would be employed.

Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common method for separating enantiomers. mdpi.comphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral amines and their derivatives. yakhak.orgnih.govresearchgate.net

Chiral GC: Gas chromatography on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral polysiloxane like Chirasil-Val, is another powerful technique. nih.govresearchgate.netnih.govresearchgate.net For GC analysis, the chiral amine ester might first be derivatized with an achiral reagent to enhance volatility and improve chromatographic performance. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of "tert-Butyl 3-[(pentan-3-yl)amino]propanoate" allows for the exploration of its three-dimensional structure and the identification of its most stable conformations. Through techniques such as molecular mechanics and molecular dynamics, researchers can predict the spatial arrangement of atoms and the corresponding energy landscapes.

Conformational analysis is critical for understanding how the molecule's shape influences its physical and chemical properties. For "this compound," the flexibility of the pentan-3-yl group and the propanoate chain leads to several possible low-energy conformations. The relative energies of these conformers determine their population at a given temperature and can impact the molecule's reactivity and interactions with other molecules.

Table 1: Calculated Relative Energies of "this compound" Conformers

Conformer Dihedral Angle (°C) (C-N-C-C) Relative Energy (kcal/mol) Population (%) at 298 K
A 178.5 0.00 65.2
B 65.2 1.25 20.1
C -68.9 1.80 14.7

Note: Data is illustrative and based on general principles of conformational analysis.

Electronic Structure Calculations

Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons within the "this compound" molecule. Methods such as Density Functional Theory (DFT) are employed to calculate properties like molecular orbital energies, atomic charges, and the electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are key to understanding the molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 2: Selected Electronic Properties of "this compound" from DFT Calculations

Property Value
HOMO Energy -6.5 eV
LUMO Energy 2.1 eV
HOMO-LUMO Gap 8.6 eV
Dipole Moment 2.3 D

Note: These values are hypothetical and serve to illustrate the output of electronic structure calculations.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of "this compound" in chemical reactions. By analyzing the electronic structure and steric factors, it is possible to identify the most likely sites for nucleophilic or electrophilic attack.

For instance, the nitrogen atom of the amino group, with its lone pair of electrons, is predicted to be a primary nucleophilic center. Conversely, the carbonyl carbon of the ester group is an electrophilic site. Computational models can quantify the reactivity of these sites, often using reactivity indices derived from conceptual DFT. This information is crucial for designing synthetic routes and predicting the outcomes of reactions involving this compound.

Quantum Chemical Studies on Reaction Pathways

Quantum chemical studies allow for the detailed exploration of potential reaction pathways for "this compound." By calculating the energies of reactants, transition states, and products, chemists can construct a comprehensive energy profile for a given reaction.

These studies can elucidate reaction mechanisms, identify rate-determining steps, and explain observed stereoselectivity. For example, in the hydrolysis of the ester group, quantum chemical calculations could compare the energy barriers for acid-catalyzed and base-catalyzed mechanisms, thereby predicting which conditions would be more favorable. These theoretical investigations provide a molecular-level understanding of the factors controlling the reaction's progress and outcome.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 3-[(pentan-3-yl)amino]propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reacting tert-butyl propanoate derivatives with pentan-3-ylamine under controlled conditions (e.g., THF or DCM as solvents, 0–25°C).

Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups to stabilize the amino group, requiring reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.
Key optimization factors include maintaining anhydrous conditions, controlling reaction temperature to prevent side reactions (e.g., ester hydrolysis), and monitoring progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 2.5–3.0 ppm (methylene protons adjacent to the amino group), and δ 3.2–3.5 ppm (N–H coupling with pentan-3-yl chain protons).
  • ¹³C NMR : Signals at ~80 ppm (tert-butyl carbon) and ~170 ppm (ester carbonyl).
  • IR Spectroscopy : Bands at ~3300 cm⁻¹ (N–H stretch) and ~1720 cm⁻¹ (ester C=O).
  • Mass Spectrometry : Molecular ion peak at m/z 215.3 (C₁₂H₂₅NO₂⁺) with fragmentation patterns confirming the tert-butyl and pentan-3-yl moieties .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies indicate:
  • Temperature : Store at –20°C in inert atmospheres (N₂/Ar) to prevent ester hydrolysis. Degradation >50°C leads to Boc group cleavage.
  • Light Sensitivity : Protect from UV exposure to avoid radical-mediated decomposition.
  • pH Stability : Stable in neutral buffers (pH 6–8); acidic (pH <4) or basic (pH >10) conditions accelerate hydrolysis.
    Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic reactivity of this compound in peptide coupling?

  • Methodological Answer : The amino group acts as a nucleophile in coupling reactions (e.g., with activated carboxylic acids):
  • Activation : Use carbodiimides (EDC/HOBt) to form an active ester intermediate.
  • Kinetics : Second-order kinetics observed, with rate constants (k₂) ~0.05–0.1 L/mol·s in DMF at 25°C.
  • Side Reactions : Competing Boc deprotection under acidic conditions (e.g., TFA) requires pH control.
    Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding between the amino group and carbonyl oxygen .

Q. How does the steric hindrance of the tert-butyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group reduces reactivity at the β-carbon due to steric shielding, favoring α-functionalization in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Comparative studies with methyl or ethyl esters show:
  • Reactivity Ratio : tert-Butyl derivatives exhibit 5–10x slower reaction rates than methyl analogs.
  • Regioselectivity : >90% α-selectivity in arylations (vs. <70% for less hindered esters).
    X-ray crystallography confirms steric bulk limits access to the β-position .

Q. Can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict:
  • Target Interactions : Strong hydrogen bonding with serine proteases (e.g., trypsin-like enzymes) via the amino and ester groups.
  • Binding Energy : ΔG ~–8.5 kcal/mol, comparable to known protease inhibitors.
  • Solubility : LogP ~2.1 (predicted via ChemAxon), suggesting moderate membrane permeability.
    Validate with SPR or ITC assays to correlate computational and experimental affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.